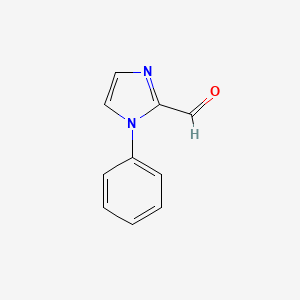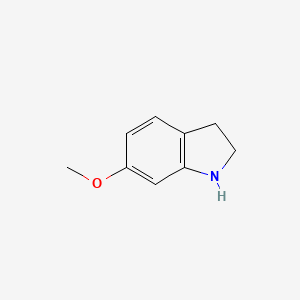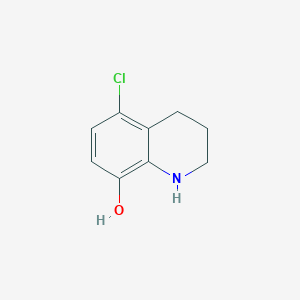
2-(2-Chloroethyl)benzimidazole
概要
説明
“2-(2-Chloroethyl)benzimidazole” is a chemical compound with the molecular formula C9H9ClN2 . It is a derivative of benzimidazole, a bicyclic aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, often involves condensation, cyclization, or employing green chemistry aspects such as utilizing solvent-free conditions, metal-free conditions, or using nanoparticle catalysts . A specific synthesis method for 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a 2-chloroethyl group attached . The benzimidazole core is a bicyclic structure containing a benzene ring fused with an imidazole ring .
Chemical Reactions Analysis
Benzimidazole derivatives, including “this compound”, have been found to exhibit various types of biological activity, including anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 180.634 Da and a monoisotopic mass of 180.045425 Da .
科学的研究の応用
Antibacterial Activity
Patil et al. (2016) synthesized 2-chloromethyl-1-H-benzimidazole derivatives and evaluated their antibacterial activity, finding promising results against certain bacterial strains (Patil et al., 2016).
Anticancer Properties
Omar et al. (1982) reported on benzimidazole and benzothiazole alkylating agents, including a derivative of 2-(2-Chloroethyl)benzimidazole, which showed high antileukemic activity in certain leukemia models (Omar et al., 1982). Yurttaş et al. (2013) synthesized benzimidazole derivatives and investigated their anticancer activities, particularly against breast cancer and glioma cell lines (Yurttaş et al., 2013).
Anti-Viral Effects
Bretner et al. (2005) studied the anti-helicase activity of 1H-benzimidazole analogues, including derivatives with 2-chloroethyl substitutions, against hepatitis C virus (HCV) and other Flaviviridae (Bretner et al., 2005).
Corrosion Inhibition
Khaled (2003) and Obot & Obi-Egbedi (2010) explored the use of benzimidazole derivatives, including this compound, as corrosion inhibitors in various acidic environments, demonstrating their efficacy in protecting metals (Khaled, 2003); (Obot & Obi-Egbedi, 2010).
Biological Impact in Agriculture and Veterinary Medicine
Davidse (1986) detailed the application of benzimidazole fungicides, including their mechanism of action and biological impact in agriculture and veterinary medicine (Davidse, 1986).
DNA Topoisomerase Inhibition
Alpan et al. (2007) investigated benzimidazole derivatives, including 1H-benzimidazole, as inhibitors of mammalian DNA topoisomerase I, offering insights into potential therapeutic applications (Alpan et al., 2007).
作用機序
Target of Action
2-(2-Chloroethyl)benzimidazole, like other benzimidazole derivatives, is known for its diverse anticancer activities .
Mode of Action
Benzimidazoles are known to interact with their targets through their electron-rich environment and special structural features . These interactions can lead to changes in the function of the target proteins, often resulting in the inhibition of cancer cell proliferation .
Biochemical Pathways
These compounds can affect the signaling pathways that control cell proliferation, apoptosis, and other critical processes in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound is likely to be the inhibition of cancer cell growth and proliferation, given the known anticancer activities of benzimidazole derivatives . The specific molecular and cellular effects would depend on the particular targets and pathways affected by this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with targets and its absorption and distribution in the body . Other factors, such as temperature and the presence of other substances, could also influence the action of this compound.
将来の方向性
The future directions for “2-(2-Chloroethyl)benzimidazole” and similar compounds are promising. They are being explored for their potential as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .
生化学分析
Biochemical Properties
2-(2-Chloroethyl)benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell cycle progression and increased susceptibility to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The interaction of this compound with these enzymes can also affect the metabolism of other co-administered drugs, potentially leading to drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it interacts with DNA and nuclear proteins, or in the mitochondria, where it affects mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGGOLWUZCCVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480876 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405173-97-9 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)





![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
![(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1368200.png)

